(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23FN6O and its molecular weight is 382.443. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Receptor Binding Studies
Research on similar compounds has focused on their molecular interactions with receptors, highlighting their significance in understanding receptor binding mechanisms. For instance, Shim et al. (2002) investigated the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, employing conformational analysis and 3D-QSAR models. This research is pivotal for drug design targeting cannabinoid receptors, suggesting that similar compounds might also have potential applications in studying receptor-ligand interactions (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Antibacterial and Antifungal Agents
Novel derivatives of pyrazole, akin to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. Sanjeeva et al. (2022) synthesized new pyrazole and isoxazole derivatives, demonstrating their efficacy as potential antibacterial and antifungal agents (P. Sanjeeva, Reddy Y. Narendra, R. P. Venkata, 2022).
Antiproliferative Activity
The structural exploration and Hirshfeld surface analysis of related compounds have provided insights into their antiproliferative activities. A study by Prasad et al. (2018) on a novel bioactive heterocycle derived from similar structural frameworks showcased its antiproliferative potential, hinting at the possibility of such compounds being explored for cancer research (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).
Mechanism of Action
Target of Action
The compound, also known as [5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone, is a complex molecule that contains both an imidazole and a pyrazole moiety . These moieties are known to interact with a variety of biological targets.
Mode of Action
The mode of action of this compound is likely to be multifaceted due to the presence of both imidazole and pyrazole moieties. Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, pyrazole derivatives have been associated with a wide range of biological activities
Biochemical Pathways
The compound’s impact on biochemical pathways is likely to be diverse, given the broad spectrum of biological activities associated with imidazole and pyrazole derivatives . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad spectrum of biological activities associated with imidazole and pyrazole derivatives . .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c1-24-19(14-18(23-24)16-2-4-17(21)5-3-16)20(28)27-12-10-25(11-13-27)8-9-26-7-6-22-15-26/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLAXHQRAUWYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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